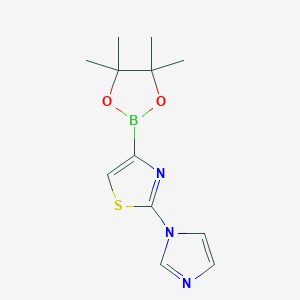

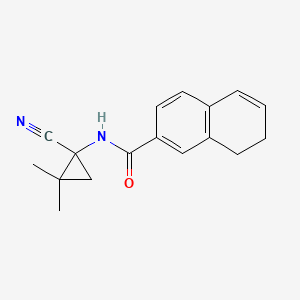

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a compound that has been mentioned in the context of being a potent ATP-competitive inhibitor of Protein Kinase B (PKBβ) . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This compound was found to be 28-fold selective for PKB .

Applications De Recherche Scientifique

Chemical Properties and Reactions

Spin Density and Magnetic Interactions : A ferromagnetic TEMPO derivative, closely related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", exhibits complex magnetic interactions. This compound demonstrates a significant spin density on the NO group and intricate coupling mechanisms involving various molecular components, including methylene hydrogens and terminal chlorine atoms. Such properties highlight its potential in studying magnetic interactions at a molecular level (Pontillon et al., 2000).

Synthesis and Structural Characterization

Novel Synthetic Approaches : Innovative methods have been developed for synthesizing di- and mono-oxalamides, demonstrating the versatility of compounds like "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" in chemical synthesis. These approaches offer high yields and simple operational steps, broadening the scope for producing various oxalamide derivatives (Mamedov et al., 2016).

Biochemical Applications

Interaction with Biological Targets : Research into similar compounds has explored their role in modulating biological receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1). Although not directly related to "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", these studies indicate the potential for analogs to impact biochemical pathways, leading to effects like weight loss in experimental models. Such findings underscore the compound's potential relevance in biochemical research (Kym et al., 2005).

Material Science and Electrocatalysis

Electrocatalytic Reactions : N-Oxyl compounds, related to the structure of "N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide", are utilized as catalysts in selective organic molecule oxidations. These substances demonstrate electrocatalytic capabilities, facilitating various electrosynthetic reactions without the need for chemical oxidants. Such applications are crucial for developing more sustainable and efficient synthetic methodologies (Nutting et al., 2018).

Mécanisme D'action

“N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” acts as an ATP-competitive inhibitor of Protein Kinase B (PKBβ) . It has shown inhibition of relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells . This suggests that it interferes with the signaling pathways regulating growth and survival in cells .

Propriétés

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPXFLYCDQURIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2976547.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)